3'-N-Acetylneuramin-lactose sodium salt 3'-N-Acetylneuramin-lactose sodium salt 3/'-Sialyllactose consists of the monosaccharide N-acetylneuraminic acid linked to the galactosyl subunit of lactose at the 3 position. It is an abundant oligosaccharide in the milk of many mammals, including cows and humans, particularly postpartum. 3/'-Sialyllactose avidly binds several viral strains, including strains of influenza, HIV-1, reovirus, and polyomavirus. In some cases, binding of 3’-sialyllactose to viral proteins alters viral infectivity. 3/'-Sialyllactose also alters Helicobacter activity and impacts bacterial colonization of gut.
Brand Name: Vulcanchem
CAS No.: 128596-80-5
VCID: VC0160293
InChI: InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1
SMILES: CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]
Molecular Formula: C23H38NNaO19
Molecular Weight: 655.5 g/mol

3'-N-Acetylneuramin-lactose sodium salt

CAS No.: 128596-80-5

Cat. No.: VC0160293

Molecular Formula: C23H38NNaO19

Molecular Weight: 655.5 g/mol

* For research use only. Not for human or veterinary use.

3'-N-Acetylneuramin-lactose sodium salt - 128596-80-5

Specification

Description 3/'-Sialyllactose consists of the monosaccharide N-acetylneuraminic acid linked to the galactosyl subunit of lactose at the 3 position. It is an abundant oligosaccharide in the milk of many mammals, including cows and humans, particularly postpartum. 3/'-Sialyllactose avidly binds several viral strains, including strains of influenza, HIV-1, reovirus, and polyomavirus. In some cases, binding of 3’-sialyllactose to viral proteins alters viral infectivity. 3/'-Sialyllactose also alters Helicobacter activity and impacts bacterial colonization of gut.
CAS No. 128596-80-5
Molecular Formula C23H38NNaO19
Molecular Weight 655.5 g/mol
IUPAC Name sodium;5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Standard InChI InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1
Standard InChI Key LTWFUJWFLMHANB-UHFFFAOYSA-M
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+]
SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]

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